

Synthesis of 1-Chloro-2,4-dimethylpentane from 2,4-dimethylpentane

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Compound of Interest

Compound Name: 1-Chloro-2,4-dimethylpentane

Cat. No.: B13195033

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Application Note: Precision Synthesis of **1-Chloro-2,4-dimethylpentane**

Executive Summary

This guide details the synthesis of **1-Chloro-2,4-dimethylpentane** from 2,4-dimethylpentane. While direct radical chlorination of branched alkanes is typically associated with tertiary selectivity (favoring thermodynamic stability), 2,4-dimethylpentane presents a unique "statistical dominance" case. The substrate possesses twelve equivalent primary hydrogens against only two tertiary hydrogens, shifting the product distribution significantly toward the primary chloride.

This protocol utilizes Sulfuryl Chloride (

) as the chlorinating agent rather than gaseous chlorine. This method offers superior stoichiometric control, easier handling, and a slightly higher selectivity profile in the liquid phase.

Reaction Theory & Selectivity Analysis

Substrate Analysis

The starting material, 2,4-dimethylpentane, contains three distinct types of C-H bonds.[1] Their reactivity is governed by the interplay of Bond Dissociation Energy (BDE) and Statistical Probability.

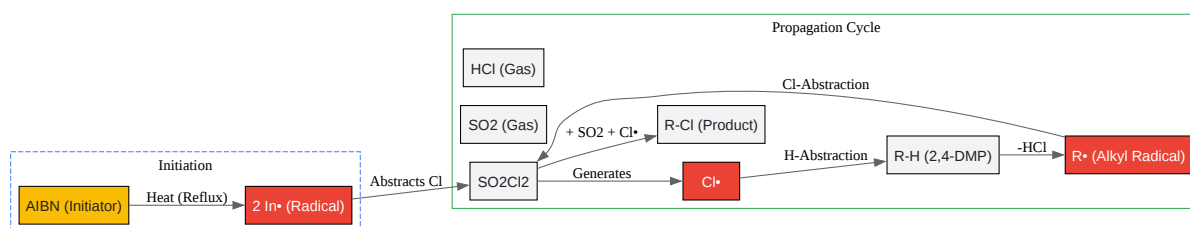
Carbon Type	Count	# of Hydrogens	Relative Reactivity (approx. per H)	Statistical Weight	Total Relative Rate	Predicted Distribution
Primary ()	4 ()	12	1.0		12.0	~40% (Target)
Secondary ()	1 ()	2	4.0		8.0	~27%
Tertiary ()	2 ()	2	5.0		10.0	~33%

Note: Reactivity ratios (

) are approximations for radical chlorination at ~25°C. Despite the tertiary radical being more stable, the sheer number of primary hydrogens makes the 1-chloro isomer the major product.

Reaction Mechanism (Radical Chain)

The reaction proceeds via a free-radical chain mechanism initiated by the thermal decomposition of AIBN.



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Figure 1: Radical chain mechanism using Sulfuryl Chloride.

Experimental Protocol

Safety Warning:

is corrosive and hydrolyzes violently to release HCl and

. Work in a fume hood. 2,4-dimethylpentane is highly flammable.

Materials

- Substrate: 2,4-Dimethylpentane (10.0 g, ~100 mmol).
- Reagent: Sulfuryl Chloride () (13.5 g, ~100 mmol).
- Initiator: Azobisisobutyronitrile (AIBN) (0.1 g).
- Solvent: Benzene (Caution: Carcinogen) or Cyclohexane (Alternative, but may participate in reaction). Note: Neat reaction (no solvent) is often preferred to maximize substrate concentration and minimize solvent chlorination.

Procedure

- Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a drying tube () to the top of the condenser to exclude moisture. Connect the outlet to a gas trap (NaOH solution) to neutralize evolved HCl and .
- Mixing: Add 2,4-dimethylpentane (10.0 g) and AIBN (0.1 g) to the flask.
- Addition: Add Sulfuryl Chloride (13.5 g) dropwise.
- Reaction: Heat the mixture gently to reflux. The evolution of gases (and HCl) indicates the reaction is proceeding.
- Completion: Reflux for 1-2 hours until gas evolution ceases. The mixture should turn slightly yellow.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Pour carefully into ice-water to hydrolyze unreacted .
 - Separate the organic layer.
 - Wash the organic layer with 10% (2 x 15 mL) to remove acid traces.
 - Wash with water (1 x 15 mL) and brine (1 x 15 mL).
 - Dry over anhydrous .

Purification & Isolation

The crude mixture contains the unreacted alkane and three isomeric chlorides. Separation relies on boiling point differences.

Predicted Physical Properties:

- 2-chloro-2,4-dimethylpentane (): BP ~133 °C.[2]
- 3-chloro-2,4-dimethylpentane (): BP ~140 °C (Estimated).
- **1-chloro-2,4-dimethylpentane** (): BP ~145-150 °C (Estimated).

Technical Insight: Primary alkyl halides consistently have higher boiling points than their tertiary isomers due to more efficient surface area packing (van der Waals forces).

Distillation Protocol:

- Transfer the dried organic layer to a fractional distillation apparatus (Vigreux column recommended for efficiency).
- Fraction 1 (< 90 °C): Unreacted 2,4-dimethylpentane.
- Fraction 2 (130 - 135 °C): Predominantly 2-chloro- isomer ().
- Fraction 3 (135 - 142 °C): Mixed fraction (Intermediates).
- Fraction 4 (143 - 150 °C): **1-chloro-2,4-dimethylpentane** (Target).

Characterization

Confirm the identity of Fraction 4 using Proton NMR.

Isomer	Key NMR Feature
1-Chloro- ()	Doublet () at ~3.3-3.5 ppm (). Distinctive for primary chloride.
2-Chloro- ()	Singlet () at ~1.5 ppm (Gem-dimethyl on C2). No downfield methine proton.
3-Chloro- ()	Multiplet () at ~3.8-4.0 ppm ().

References

- Selectivity in Free Radical Reactions. Master Organic Chemistry. Source:[[Link](#)]
- 2-Chloro-2,4-dimethylpentane Physical Data. NIST Chemistry WebBook. Source:[[Link](#)]
- Alkane Chlorination Selectivity. Chemistry LibreTexts. Source:[[Link](#)]

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Sources

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